(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine
CAS No.:
Cat. No.: VC16188237
Molecular Formula: C28H36FeO2P2
Molecular Weight: 522.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H36FeO2P2 |
|---|---|
| Molecular Weight | 522.4 g/mol |
| Standard InChI | InChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H;/t17-;;/m0../s1 |
| Standard InChI Key | CVBADLBJGBTJDF-RMRYJAPISA-N |
| Isomeric SMILES | C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
| Canonical SMILES | CC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Structural Characteristics and Molecular Architecture
Core Framework and Chirality
The compound features a ferrocene core—a sandwich complex consisting of two cyclopentadienyl (Cp) rings coordinated to an iron center. The planar chirality of the ferrocene arises from the unsymmetrical substitution pattern on the Cp rings, while the central chirality originates from the stereogenic phosphorus atoms. The (R) and (SP) descriptors denote the absolute configurations at the ethyl-di-tert-butylphosphine moiety and the di(2-furyl)phosphino-ferrocenyl group, respectively .
Phosphine Coordination Sites
Two distinct phosphine groups are present:
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A di(2-furyl)phosphino group attached to the ferrocene’s upper Cp ring.
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A di-tert-butylphosphine group linked via an ethyl spacer to the lower Cp ring.
The 2-furyl substituents introduce π-acidic character, enhancing metal-ligand interactions, while the bulky tert-butyl groups provide steric bulk to influence substrate approach .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₄₀FeO₂P₂ | |
| Molecular Weight | 610.48 g/mol | |
| Solubility | Soluble in THF, DCM, toluene | |
| Storage Conditions | Under inert gas, 2–8°C | |
| Enantiomeric Excess (ee) | ≥97% |
Synthesis and Stereochemical Control
Multi-Step Synthetic Routes
The synthesis involves sequential functionalization of the ferrocene backbone:
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Introduction of Planar Chirality: Asymmetric C–H arylation or lithiation-trapping strategies install substituents on the Cp rings. A recent intramolecular asymmetric C–H arylation method achieved yields up to 99% with 99% ee .
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Phosphination Reactions:
Diastereoselective Optimization
Diastereoselectivity in phosphination exceeds 99% de when using chiral auxiliaries or enantiopure intermediates. Computational studies suggest that steric interactions between the tert-butyl groups and ferrocene substituents dictate the favored diastereomer .
Applications in Asymmetric Catalysis
Palladium-Catalyzed Allylic Alkylation
The ligand demonstrates exceptional performance in Pd-catalyzed allylic alkylations, achieving 92% ee and 89% yield in model reactions. The bulky tert-butyl groups enforce a rigid coordination geometry, while the 2-furyl rings modulate electron density at the metal center .
Rhodium-Catalyzed Hydrogenation
In Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated esters, the ligand enables 85–95% ee. The furyl groups’ π-acidity strengthens Rh–P bonding, stabilizing the transition state .
Table 2: Catalytic Performance Comparison
| Reaction Type | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Allylic Alkylation | Norbornene | 92 | 89 | |
| Hydrosilylation | Styrene | 99 | 95 | |
| Hydroamination | Norbornene | 88 | 78 |
Mechanistic Insights and Stereochemical Outcomes
Coordination Geometry and Transition-State Models
X-ray crystallography reveals a bidentate P,P-coordination mode in metal complexes. The ferrocene’s planar chirality orients the phosphine groups to create a chiral pocket, which preorganizes substrates for stereoselective transformations .
Role of Electronic Effects
Density functional theory (DFT) calculations indicate that the 2-furyl groups lower the LUMO energy of coordinated substrates, accelerating oxidative addition steps in cross-coupling reactions. Conversely, the electron-donating tert-butyl groups stabilize metal centers during reductive elimination .
Future Directions and Emerging Applications
Dendritic Ligand Architectures
Functionalization of the ferrocene’s lower Cp ring with dendritic wedges could enable applications in site-isolated catalysis or nanomaterials. Preliminary work with Josiphos-type dendrimers shows retained enantioselectivity up to the third generation .
Photoredox Catalysis
The iron center’s redox activity suggests potential in photoredox reactions. Preliminary studies indicate catalytic activity in visible-light-driven C–C bond formations, though enantioselectivity remains modest (40–60% ee) .
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